molecular formula C9H17ClO B13193346 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane

3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane

Cat. No.: B13193346
M. Wt: 176.68 g/mol
InChI Key: PLTUEXDYNOCFOE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is an organic compound with the molecular formula C8H15ClO. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group, a methyl group, and an isopropyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane can be achieved through several methods. One common approach involves the reaction of 3-(propan-2-yl)oxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxirane derivatives using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with various functional groups (e.g., amines, ethers).

    Oxidation: Oxirane derivatives.

    Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the oxolane ring provides stability and structural rigidity. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-3-(propan-2-yl)oxolane: Similar structure but lacks the chloromethyl group.

    3-(Chloromethyl)-2-methyl-3-(ethyl)oxolane: Similar structure but has an ethyl group instead of an isopropyl group.

Uniqueness

3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and an isopropyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

3-(chloromethyl)-2-methyl-3-propan-2-yloxolane

InChI

InChI=1S/C9H17ClO/c1-7(2)9(6-10)4-5-11-8(9)3/h7-8H,4-6H2,1-3H3

InChI Key

PLTUEXDYNOCFOE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(CCl)C(C)C

Origin of Product

United States

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